molecular formula C22H22FNO3 B11387265 2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11387265
M. Wt: 367.4 g/mol
InChI Key: LIZAWFJUDZIDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a benzyl group, which is further substituted with a fluorine atom and a furan ring. The ethylphenoxy group adds to the complexity of the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

    Formation of 3-fluorobenzylamine: This can be synthesized by the reduction of 3-fluorobenzonitrile using a reducing agent such as lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with 3-fluorobenzylamine and furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and bromine for halogenation.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-ethylphenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring and the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22FNO3/c1-2-17-8-10-20(11-9-17)27-16-22(25)24(15-21-7-4-12-26-21)14-18-5-3-6-19(23)13-18/h3-13H,2,14-16H2,1H3

InChI Key

LIZAWFJUDZIDNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.